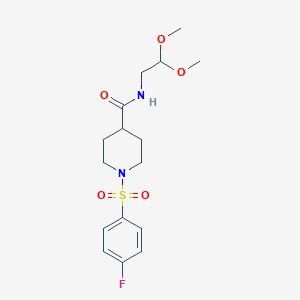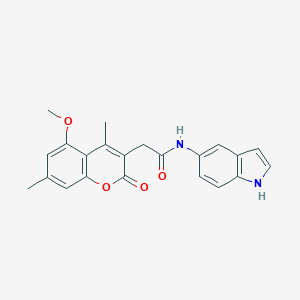![molecular formula C13H17BrN2O B361751 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide CAS No. 386297-55-8](/img/structure/B361751.png)
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide
説明
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is a useful research compound. Its molecular formula is C13H17BrN2O and its molecular weight is 297.19g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine in Drug Discovery
The pyrrolidine ring and its derivatives, including the specific structure of 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, play a crucial role in drug discovery, especially in the creation of bioactive molecules with targeted selectivity. These compounds are designed based on synthetic strategies that involve either the construction of the ring from various cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring is highlighted for its impact on the biological profile of drug candidates, suggesting that different stereoisomers and spatial orientations of substituents can lead to diverse binding modes with enantioselective proteins.
Biological Functions and Structural Biology
A significant area of application for pyrrolidine derivatives is in the study of autophagy-related proteins in Plasmodium falciparum, a malaria parasite. Compounds such as 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide have been identified as potent inhibitors of the P. falciparum Atg8-Atg3 protein-protein interaction, demonstrating the potential of these compounds as novel antimalarial drug candidates. This highlights an avenue for further research into pyrrolidine-based compounds for therapeutic applications (Usman et al., 2023).
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity against various biological targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-9-(2,2,6,6-tetramethyl-4-piperidinyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361668.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B361672.png)
![8-(4-Ethoxy-3-methoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361675.png)

![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)
![3-(1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361680.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B361687.png)
![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)
![2-(4-fluorophenyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylbutan-2-yl]acetamide](/img/structure/B361689.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)
![N-(3-acetylphenyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361693.png)
